2-ethoxy-6-iodo-1H-quinazolin-4-one
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Overview
Description
2-ethoxy-6-iodo-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of iodine and ethoxy groups in the structure of this compound makes it a compound of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-iodo-1H-quinazolin-4-one typically involves the iodination of quinazolinone derivatives. One common method includes the reaction of 2-ethoxyquinazolin-4-ol with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-iodo-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Coupling Reactions: The ethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-ethoxy-6-iodo-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and microorganisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also bind to receptors and ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Iodoquinazolin-4-one: Lacks the ethoxy group but has similar biological activities.
2-Ethoxyquinazolin-4-ol: Lacks the iodine atom but can undergo similar chemical reactions.
4-Hydroxyquinazoline: A simpler structure with different reactivity and biological properties
Uniqueness
2-ethoxy-6-iodo-1H-quinazolin-4-one is unique due to the presence of both iodine and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and chemical synthesis .
Properties
Molecular Formula |
C10H9IN2O2 |
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Molecular Weight |
316.09 g/mol |
IUPAC Name |
2-ethoxy-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10-12-8-4-3-6(11)5-7(8)9(14)13-10/h3-5H,2H2,1H3,(H,12,13,14) |
InChI Key |
BUNWHHKOVVGQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)I)C(=O)N1 |
Origin of Product |
United States |
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